![molecular formula C11H16N6O4 B3047022 2-[6-Amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 13389-13-4](/img/structure/B3047022.png)
2-[6-Amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Overview
Description
2-[6-Amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol , also known by its chemical structure, is a purine nucleoside. It falls within the class of organic compounds where a purine base (in this case, adenine) is attached to a ribosyl or deoxyribosyl moiety. The compound’s chemical formula is C₁₇H₁₈Cl₂N₆O₄ .
Scientific Research Applications
Corrosion Inhibition
Adenosine, a component found in agarwood leaf extract and structurally similar to the compound , has been identified as an effective corrosion inhibitor for mild steel in hydrochloric acid solutions. Studies utilizing weight loss and electrochemical methods demonstrated adenosine's inhibition efficiency of 78.88% at a concentration of 1×10−3 mol dm−3. It acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions, and adsorbs onto the steel surface through a combination of physisorption and chemisorption processes (Lee Yun Sin et al., 2017).
Enzyme Inhibition
Synthetic efforts have led to the development of derivatives like cis-(6-substituted-9-purinyl)cycloalkylcarbinols as inhibitors of adenosine deaminase, an enzyme pivotal in purine metabolism. These derivatives, particularly those with amino or methylamino groups at the 6-position of the purine nucleus, displayed inhibitory properties, highlighting the compound's potential in biochemical applications (Schaeffer et al., 1964).
Antiviral Activity
Research into 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines has shown significant antiviral activity against herpes simplex virus types 1 and 2, with some derivatives proving more active than acyclovir, a standard antiviral medication. This showcases the potential of purine derivatives, like the compound , in developing new antiviral agents (Harnden et al., 1987).
Adenylyl Cyclase Probing
A fluorescent-labeled ATP analog structurally related to the compound of interest has been synthesized for the study of adenylyl cyclases, enzymes involved in the conversion of ATP to cyclic AMP. This research tool enables the investigation of the binding site and function of adenylyl cyclases, contributing to our understanding of cellular signaling mechanisms (Emmrich et al., 2010).
properties
IUPAC Name |
2-[6-amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,16)(H2,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWTXTWJONWIEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294348 | |
Record name | N~8~-Methyl-9-pentofuranosyl-9H-purine-6,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyaminoadenosine | |
CAS RN |
13389-13-4, 64854-82-6 | |
Record name | NSC95944 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC293540 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~8~-Methyl-9-pentofuranosyl-9H-purine-6,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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